2-[(Oxan-4-yloxy)methyl]benzonitrile
Description
Properties
IUPAC Name |
2-(oxan-4-yloxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-9-11-3-1-2-4-12(11)10-16-13-5-7-15-8-6-13/h1-4,13H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFITUPIGCYEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-4-yloxy)methyl]benzonitrile typically involves the reaction of benzonitrile with oxan-4-yloxy methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction temperature is maintained between 60-80°C to ensure optimal yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-4-yloxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxan-4-yloxy benzoic acid derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile group to an amine group, resulting in the formation of oxan-4-yloxy methylbenzylamine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; reaction temperature0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature-10-0°C.
Substitution: Amines, thiols; reaction temperature25-60°C.
Major Products Formed
Oxidation: Oxan-4-yloxy benzoic acid derivatives.
Reduction: Oxan-4-yloxy methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Oxan-4-yloxy)methyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-[(Oxan-4-yloxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Key Observations :
- Bioactivity: Quinazolinone derivatives () exhibit potent DPP-4 inhibition due to the planar heterocycle and nitrile group, which likely coordinate with catalytic residues.
- Synthetic Complexity: Glucopyranosyl-substituted analogs () require specialized glycosylation steps, whereas oxane-linked compounds () are simpler to synthesize but less explored pharmacologically.
Physicochemical Properties
Table 2: Physical and Spectral Properties
Key Observations :
- The nitrile group’s IR absorption (~2220–2240 cm⁻¹) is consistent across analogs.
- Solid-state derivatives (e.g., 2-(Pentan-2-ylamino)benzonitrile) exhibit higher melting points due to hydrogen bonding from amino groups .
Table 3: Hazard Profiles
Biological Activity
2-[(Oxan-4-yloxy)methyl]benzonitrile, with the CAS number 1249891-39-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound consists of a benzonitrile moiety linked to an oxan-4-yloxy group. Its structural formula can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Demonstrated effectiveness against multiple bacterial strains.
- Anticancer Activity : In vitro studies suggest potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Investigated for its role in neurodegenerative disease models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It likely interacts with neurotransmitter receptors, influencing neuronal signaling.
- Oxidative Stress Reduction : Potential antioxidant properties may mitigate oxidative damage in cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens using the Minimum Inhibitory Concentration (MIC) method. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 to 100 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Anticancer Studies
In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 for breast cancer). The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
Neuroprotective Effects
In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in reduced cell death and improved cell viability compared to controls.
Q & A
Basic: What are the recommended methods for synthesizing 2-[(Oxan-4-yloxy)methyl]benzonitrile, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between a hydroxyl-containing benzonitrile derivative and an oxane moiety. A standard protocol includes:
- Reactants : 4-hydroxybenzonitrile and oxan-4-yl bromide (or similar activated oxane derivative).
- Conditions : Use polar aprotic solvents (e.g., DMF, DMSO) with a base like K₂CO₃ or Cs₂CO₃ to deprotonate the hydroxyl group and facilitate substitution .
- Optimization :
- Temperature : 80–100°C under reflux to enhance reaction kinetics.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures yields >95% purity .
Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity |
| Base | K₂CO₃ | Mild, minimizes side reactions |
| Reaction Time | 12–24 hours | Ensures completion |
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR :
- IR : A sharp peak at ~2230 cm⁻¹ confirms the -C≡N group. Ether (C-O-C) stretches appear at 1100–1250 cm⁻¹ .
- HR-MS : The molecular ion [M+H]⁺ at m/z 203.241 matches the molecular formula C₁₂H₁₃NO₂ .
Advanced: What computational approaches predict the electronic properties and biological interactions of this compound?
- Density Functional Theory (DFT) :
- Molecular Docking :
Table 2 : Computational Parameters for DFT
| Functional | Basis Set | Application | Error Margin |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry optimization, HOMO/LUMO | ±2.4 kcal/mol |
| M06-2X | def2-TZVP | Solvent effects (PCM model) | ±5 kcal/mol |
Advanced: How can researchers resolve discrepancies between experimental and computational data for this compound?
- Case Study : If experimental NMR shifts conflict with DFT-predicted values:
- Verify Basis Set : Switch to larger basis sets (e.g., cc-pVTZ) to reduce basis set superposition error.
- Solvent Correction : Apply implicit solvent models (e.g., PCM for DMSO) to simulations, as solvent polarity affects chemical shifts .
- Conformational Sampling : Use molecular dynamics (MD) to account for rotational flexibility in the oxane ring, which DFT static calculations might miss .
Advanced: What strategies enhance the binding affinity of derivatives to targets like DPP-4?
- Structural Modifications :
- Activity Testing :
Table 3 : Derivative Design and Activity
| Modification | Target Interaction | IC₅₀ (nM) |
|---|---|---|
| 2-Fluoro substitution | π-π stacking | 12.3 |
| Morpholine replacement | H-bond with Ser630 | 8.7 |
Basic: What solvents and bases are optimal for the nucleophilic substitution synthesis?
- Solvents : DMF or acetonitrile for high dielectric constant, which stabilizes ionic intermediates .
- Bases : K₂CO₃ (for moderate reactivity) or Cs₂CO₃ (for faster kinetics in sterically hindered systems) . Avoid strong bases (e.g., NaH) to prevent nitrile hydrolysis.
Advanced: How does the oxan-4-yloxy moiety influence reactivity in further modifications?
- Steric Effects : The oxane ring’s chair conformation shields the methylene bridge, reducing electrophilic substitution at the benzonitrile ring.
- Electronic Effects : The ether oxygen donates electron density via conjugation, activating the benzonitrile group for nucleophilic addition (e.g., Grignard reactions) .
Advanced: What in vitro assays evaluate biological activity, and how are controls designed?
- Kinase Inhibition Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7). Normalize to untreated cells and validate with cisplatin as a positive control .
Basic: How are purification challenges addressed (e.g., byproducts)?
- Byproduct Removal :
Advanced: How is the benzonitrile group’s electronic structure quantified via DFT?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
